molecular formula C12H18BrN B13272758 [(2-Bromophenyl)methyl](3-methylbutan-2-yl)amine

[(2-Bromophenyl)methyl](3-methylbutan-2-yl)amine

Cat. No.: B13272758
M. Wt: 256.18 g/mol
InChI Key: IXANXMGBNNYZAF-UHFFFAOYSA-N
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Description

(2-Bromophenyl)methylamine is a chemical compound that features a bromophenyl group attached to a methylbutan-2-ylamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)methylamine typically involves the reaction of 2-bromobenzyl chloride with 3-methylbutan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential as a drug candidate due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)methylamine involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromophenyl)methylamine is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-3-methylbutan-2-amine

InChI

InChI=1S/C12H18BrN/c1-9(2)10(3)14-8-11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3

InChI Key

IXANXMGBNNYZAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCC1=CC=CC=C1Br

Origin of Product

United States

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